molecular formula C11H19ClN2 B145706 2-Amino-5-(diethylamino)toluene Monohydrochloride CAS No. 2051-79-8

2-Amino-5-(diethylamino)toluene Monohydrochloride

Cat. No. B145706
CAS RN: 2051-79-8
M. Wt: 214.73 g/mol
InChI Key: MPLZNPZPPXERDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-5-(diethylamino)toluene Monohydrochloride” is a chemical compound with the molecular formula C11H18N2·HCl and a molecular weight of 214.74 . It is also known as “4-(Diethylamino)-o-toluidine Monohydrochloride” or "2-Methyl-4-(diethylamino)aniline Monohydrochloride" . This compound appears as a white to almost white powder or crystal . It is used as a color-developing agent, specifically for Eastman print and Gevacolor color-development baths .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-(diethylamino)toluene Monohydrochloride” can be represented in 2D or 3D models . The IUPAC Standard InChIKey for this compound is MPLZNPZPPXERDA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Amino-5-(diethylamino)toluene Monohydrochloride” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The compound has a melting point of 250°C (dec.) (lit.) and a boiling point of 300.3℃ at 760 mmHg .

Scientific Research Applications

Material Properties and Chemical Interactions

The compound exhibits interesting material properties such as molar refractivity and polarizability, as studied through the behavior of related compounds in different solutions. For instance, the compound 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate was investigated for its density and refractive index in various solutions, indicating significant polarizability effects with an increase in drug concentration (Sawale et al., 2016).

Polymer and Copolymer Studies

The compound is also relevant in the study of polymers and copolymers. A particular study explored the solution properties of an aminofunctionalized triblock copolymer involving a related compound, revealing how solvent selectivity impacts the behavior of the copolymer solutions (Riegel et al., 2004).

Fluorescence and Imaging Applications

A derivative of the compound, 2-Amino-7-(diethylamino)-3H-phenoxazin-3-one (ADPO), was synthesized and demonstrated near-infrared fluorescence, making it applicable in living cells imaging due to its enhanced fluorescence, low cytotoxicity, and excellent photo-stability (Gao, Zhang, & Chen, 2017).

Synthesis and Structural Studies

The compound and its derivatives are widely used in synthesis and structural studies. A study focused on the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes, highlighting the potential of these complexes in medicinal applications like anticancer properties (Abbas et al., 2020).

Anticancer Activity

Schiff bases involving the compound have been synthesized and showed promising anticancer activity. The study included drug–DNA interaction studies, indicating a potential for these compounds in medical applications, especially as anticancer agents (Uddin et al., 2020).

Safety And Hazards

This compound is classified as dangerous. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-4-13(5-2)10-6-7-11(12)9(3)8-10;/h6-8H,4-5,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLZNPZPPXERDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54749-07-4, 2051-79-8, 148-71-0 (Parent)
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54749-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2051-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylamino-o-toluidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024828384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1038799
Record name 2-Amino-5-(diethylamino)toluene monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless crystalline solid; [Kodak MSDS]
Record name CD-2
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/832
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Amino-5-(diethylamino)toluene Monohydrochloride

CAS RN

24828-38-4, 2051-79-8
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24828-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylamino-o-toluidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024828384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N4,N4-diethyl-2-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-5-(diethylamino)toluene monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N5,N5-diethyltoluene-2,5-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-diethylamino-o-toluidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYLTOLUENE-2,5-DIAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MIH70E0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(diethylamino)toluene Monohydrochloride
Reactant of Route 2
2-Amino-5-(diethylamino)toluene Monohydrochloride
Reactant of Route 3
2-Amino-5-(diethylamino)toluene Monohydrochloride
Reactant of Route 4
2-Amino-5-(diethylamino)toluene Monohydrochloride
Reactant of Route 5
2-Amino-5-(diethylamino)toluene Monohydrochloride
Reactant of Route 6
2-Amino-5-(diethylamino)toluene Monohydrochloride

Citations

For This Compound
5
Citations
Y Kubo, S Obara, S Tokita - Supramolecular Chemistry, 2002 - Taylor & Francis

A chromoionophore-derived calix[4]crown, 1 , possessing an effective signal-controllable function by metal ionic inputs has been newly synthesized, whose function is mainly of our …

Number of citations: 6 www.tandfonline.com
J Jowsey - Journal of Applied Physiology, 1966 - journals.physiology.org
METHODS Calibration standards. Determination of either comparative or absolute values requires the use of a calibrator so that results from microradiographs or autoradiographs of …
Number of citations: 10 journals.physiology.org
L Zhou, Y Peng, Y Hu, G Li - Journal of Analysis and Testing, 2017 - Springer
Conjugated microporous polymers (CMPs) are a kind of porous skeleton polymers, which are characterized by extended conjugated skeletons, large specific surface area and structure …
Number of citations: 4 link.springer.com
S Liu, T Saji - Bulletin of the Chemical Society of Japan, 1997 - journal.csj.jp
Patterning dye films were obtained on a transparent polyester plate by ultraviolet (UV) light illumination of an alkaline suspension containing TiO 2 particles, methylviologen dichloride (…
Number of citations: 2 www.journal.csj.jp
Y Kubo, S Obara, S Tokita - Chemical Communications, 1999 - pubs.rsc.org
A new chromoionophore-based calix[4]crown 1 possessing an effective ‘off-on-off’ signalling for metal cationic inputs has been developed, the controllable signal function of which may …
Number of citations: 4 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.